

Synthesis and Characterization of 4-Chlorobutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

Cat. No.: B1280204

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This technical guide provides a comprehensive overview of the synthesis and characterization of **4-chlorobutan-2-ol**, a valuable chemical intermediate. This document details the synthetic route from a commercially available precursor, outlines a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Synthesis of 4-Chlorobutan-2-ol

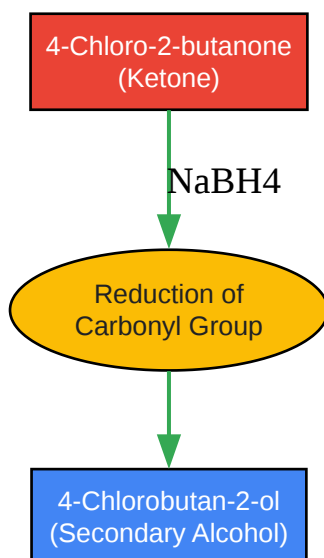
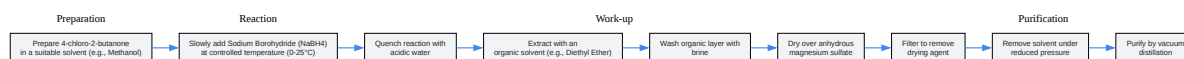
The most direct and efficient method for the synthesis of **4-chlorobutan-2-ol** is the reduction of 4-chloro-2-butanone. This reaction converts the ketone functional group into a secondary alcohol, yielding the target compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH_4).

The overall reaction is as follows:

Reaction Scheme:

Synthetic Workflow

The synthesis process can be visualized as a straightforward workflow, starting from the procurement of the starting material to the final purification of the product.



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